molecular formula C17H28N6O B7063430 N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide

N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide

Cat. No.: B7063430
M. Wt: 332.4 g/mol
InChI Key: JJUGTLXBDQOWGH-UHFFFAOYSA-N
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Description

N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide is a complex organic compound that features a combination of pyridine, triazole, and piperidine moieties

Properties

IUPAC Name

N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O/c1-14(16-5-9-21(2)10-6-16)19-17(24)22-8-3-4-15(12-22)13-23-11-7-18-20-23/h5,7,11,14-15H,3-4,6,8-10,12-13H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUGTLXBDQOWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CCN(CC1)C)NC(=O)N2CCCC(C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the pyridine, triazole, and piperidine derivatives. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pyridine, triazole, and piperidine, such as:

  • N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide analogs with different substituents.
  • Compounds with similar structural motifs but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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